molecular formula C8H10O3 B1244809 (+)-Rengyolone

(+)-Rengyolone

Cat. No. B1244809
M. Wt: 154.16 g/mol
InChI Key: HSGPAWIMHOPPDA-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Rengyolone is a natural product found in Incarvillea arguta, Millingtonia hortensis, and other organisms with data available.

Scientific Research Applications

  • Anti-Inflammatory Properties : Rengyolone exhibits strong anti-inflammatory effects. A 2006 study demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-alpha production, suggesting a mechanism through blockade of NF-kappaB and p38 MAPK activation in LPS-stimulated cells (Kim et al., 2006).

  • Therapeutic Potential in Dermatology : A 2012 study found that rengyolone could inhibit MDC/CCL22 expression and STAT1 signaling pathway induced by interferon-y in keratinocytes, pointing towards potential applications in treating dermatological conditions like atopic dermatitis (Kang et al., 2012).

  • Skin-Whitening Agent : Rengyolone was found to be an effective skin-whitening agent, reducing melanin synthesis in cells and in a zebrafish model system, potentially due to its inhibition of melanogenic enzyme expression (Kim et al., 2014).

  • Potential in Treating Hepatitis and Neuropathic Pain : A 2019 study indicated that rengyolone could inhibit the development of acute inflammation, reducing symptoms of hepatitis in rats. Additionally, a 2020 study showed its potential in alleviating neuropathic pain in rats, possibly through the modulation of NGF mRNA expression and Cdc2 expression (Lee et al., 2019); (Lee & Hyun, 2020).

  • Apoptosis Inhibition : Rengyolone has been shown to inhibit apoptosis via downregulation of caspase in etoposide-induced U937 human leukemia cells (Kim & Lee, 2009).

  • Synthesis and Chemical Applications : Studies have explored the total synthesis of compounds like incarviditone and incarvilleatone through biomimetic dimerization of rengyolone, contributing to our understanding of their biosynthetic pathways and structure determination (Brown et al., 2012); (Zhao et al., 2012).

properties

Product Name

(+)-Rengyolone

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(3aS,7aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7-,8+/m0/s1

InChI Key

HSGPAWIMHOPPDA-JGVFFNPUSA-N

Isomeric SMILES

C1CO[C@@H]2[C@]1(C=CC(=O)C2)O

Canonical SMILES

C1COC2C1(C=CC(=O)C2)O

synonyms

cleroindicin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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